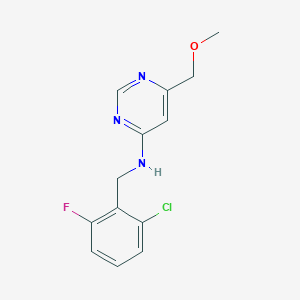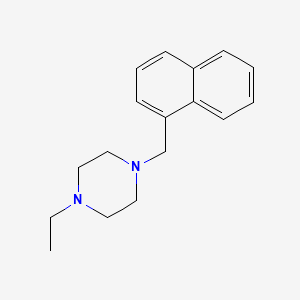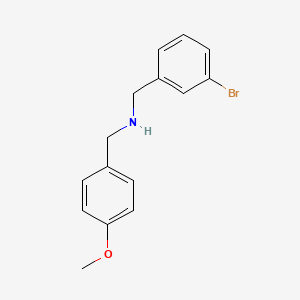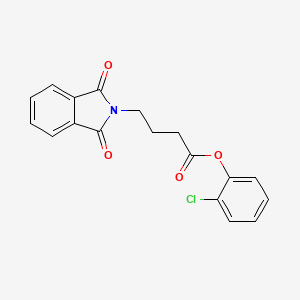methanol](/img/structure/B5628407.png)
[1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl](1-methyl-1H-imidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of organic molecules that demonstrate significant biological activity, making them of interest in the field of medicinal chemistry. Its structure implies potential interactions with biological targets, given the presence of multiple functional groups and heterocyclic rings which are often key features in drug design and pharmacological studies.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, the synthesis of 5,8-methanoquinazolines fused with imidazoles and other heterocycles from amino-8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methanoquinazoline demonstrates the complexity and versatility of methods applied in constructing such molecules (Sbin-Ichi Nagai et al., 1998).
Molecular Structure Analysis
Characterization and structural analysis are crucial in understanding the chemical behavior of compounds. X-ray diffraction studies, for instance, have been employed to elucidate the crystal and molecular structure of similar compounds, revealing details such as the chair conformation of piperidine rings and the distorted tetrahedral geometry around sulfur or other heteroatoms (S. Naveen et al., 2015).
Chemical Reactions and Properties
The reactivity of such compounds can be explored through their participation in various chemical reactions, including cyclization, nucleophilic substitution, and oxidative processes. For example, electrochemical methods have been used to synthesize related quinazolin-4(1H)-ones, showcasing the adaptability of these frameworks in chemical synthesis (Mingzhu Liu et al., 2021).
属性
IUPAC Name |
[1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-(1-methylimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-23-11-8-20-17(23)15(25)12-6-9-24(10-7-12)16-13-4-2-3-5-14(13)21-18(19)22-16/h8,11-12,15,25H,2-7,9-10H2,1H3,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACFBIQJGPDFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2CCN(CC2)C3=NC(=NC4=C3CCCC4)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-amino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl](1-methyl-1H-imidazol-2-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{4-[4-(3-pyridinylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5628330.png)

![(3R*,4R*)-3-cyclobutyl-1-[(2,6-difluorophenyl)acetyl]-4-methyl-3-pyrrolidinol](/img/structure/B5628337.png)
![5-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-4(3H)-pyrimidinone](/img/structure/B5628346.png)


![(3R*,4S*)-1-[(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5628364.png)

![2-(3-methoxypropyl)-8-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628375.png)
![8-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5628382.png)
![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5628396.png)

![1-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5628405.png)
